molecular formula C11H16N2O2 B1324999 N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 882016-49-1

N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B1324999
CAS No.: 882016-49-1
M. Wt: 208.26 g/mol
InChI Key: ALJCDLWGLGUXGZ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, systematically named N-[5-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide, belongs to the class of substituted pyridine amides. Its molecular formula is C₁₁H₁₆N₂O₂ , with a molecular weight of 208.26 g/mol . The compound features a pyridine ring substituted at position 2 with a pivalamide group (-NHC(O)C(CH₃)₃) and at position 5 with a hydroxymethyl (-CH₂OH) moiety. The pivalamide group introduces steric bulk due to its tertiary carbon, while the hydroxymethyl group enhances polarity and hydrogen-bonding potential.

Structural Features

Feature Description
Pyridine core Six-membered aromatic ring with one nitrogen atom at position 1
Position 2 substituent Pivalamide group (tertiary amide with two methyl branches)
Position 5 substituent Hydroxymethyl group (-CH₂OH)
SMILES notation CC(C)(C)C(=O)Nc1nccc(CO)c1
InChI key InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)

The compound’s IUPAC name reflects its substitution pattern, prioritizing the pyridine numbering system and functional group hierarchy. Common synonyms include N-(5-hydroxymethyl-2-pyridyl)pivalamide and AK Scientific 1551AF, the latter referencing its commercial availability.

Historical Context in Pyridine Chemistry

Pyridine derivatives have been pivotal in organic chemistry since their isolation from coal tar in the 19th century. The Hantzsch pyridine synthesis, developed in 1881, enabled the systematic preparation of dihydropyridines, which are precursors to substituted pyridines. This compound exemplifies modern advancements in pyridine functionalization, leveraging regioselective substitution to introduce both electron-donating (hydroxymethyl) and electron-withdrawing (amide) groups.

Early pyridine chemistry focused on natural product isolation (e.g., nicotine, vitamin B3), but synthetic methods like the Chichibabin reaction and metal-catalyzed cross-coupling expanded access to complex derivatives. The hydroxymethyl-pyridine motif in this compound aligns with mid-20th-century efforts to develop water-soluble heterocycles for pharmaceutical applications.

Position in Heterocyclic Chemistry Research

As a bifunctional heterocycle, this compound bridges pyridine’s aromaticity and amide’s versatility. Pyridine’s electron-deficient nature makes it a robust scaffold for catalysis and medicinal chemistry, while the hydroxymethyl group enables further derivatization (e.g., etherification, esterification).

Key Research Applications

  • Medicinal Chemistry : Pyridine amides are explored as kinase inhibitors and antimicrobial agents due to their ability to mimic peptide bonds.
  • Materials Science : Hydroxymethyl groups enhance solubility in polar solvents, facilitating use in polymer matrices.
  • Catalysis : Pyridine ligands coordinate transition metals, modulating reactivity in cross-coupling reactions.

The compound’s dual functionality has been utilized in multi-step syntheses, such as the preparation of 2-amino-5-hydroxypyridine derivatives via protective group strategies.

Significance in Amide Chemistry

The pivalamide group (-NHC(O)C(CH₃)₃) exemplifies sterically hindered amides, which resist hydrolysis and enzymatic degradation compared to primary amides. This stability arises from:

  • Resonance stabilization : Delocalization of the amide nitrogen’s lone pair into the carbonyl group.
  • Steric protection : Bulky tert-butyl groups shield the carbonyl carbon from nucleophilic attack.

Comparative Analysis of Amide Stability

Amide Type Hydrolysis Rate (Relative) Steric Hindrance
Primary (RCONH₂) High Low
Secondary (RCONHR') Moderate Moderate
Tertiary (RCONR'₂) Low High
Pivalamide (RCONHC(CH₃)₃) Very Low Very High

Pivalamides are widely used in prodrug design and peptide mimetics to enhance metabolic stability. In this compound, the pivalamide group synergizes with the pyridine ring’s electronic effects, creating a scaffold amenable to further functionalization while maintaining structural integrity under physiological conditions.

Properties

IUPAC Name

N-[5-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJCDLWGLGUXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640087
Record name N-[5-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882016-49-1
Record name N-[5-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 5-hydroxymethyl-2-pyridinecarboxylic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 5-Carboxypyridin-2-yl-2,2-dimethyl-propionamide.

    Reduction: N-(5-Aminomethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes involved in the synthesis of collagen, thereby reducing fibrosis . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
  • CAS Number : 882016-49-1
  • Molecular Formula : C₁₁H₁₆N₂O₂
  • Molecular Weight : 208.3 g/mol
  • Structure : A pyridine ring substituted with a hydroxymethyl group (-CH₂OH) at position 5 and a pivalamide (2,2-dimethylpropionamide) group at position 2 .

Comparison with Structural Analogs

The compound belongs to a family of pyridine-2-yl pivalamide derivatives. Key structural analogs differ in substituents at positions 3, 4, or 5 of the pyridine ring, altering physicochemical and biological properties.

Halogen-Substituted Derivatives

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(5-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide Br at position 5 182344-63-4 C₁₀H₁₃BrN₂O 257.13 Intermediate in organic synthesis
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide I at position 5, CH₃ at position 3 677327-29-6 C₁₁H₁₅IN₂O 327.23 Research chemical; not for direct human use
N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide F at position 5 784155-54-0 C₁₀H₁₃FN₂O 204.23 Unspecified pharmacological research
N-(5-Bromo-4-chloropyridin-2-yl)-2,2-dimethylpropionamide Br at 5, Cl at 4 1137477-51-0 C₁₀H₁₂BrClN₂O 291.57 Synthetic intermediate

Key Observations :

  • Halogen Effects : Bromo and iodo substituents increase molecular weight and hydrophobicity compared to the hydroxymethyl parent compound. These halogens may enhance electrophilic reactivity, making them useful in cross-coupling reactions .

Oxygen-Functionalized Derivatives

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide CH(OCH₃)₂ at position 5 898561-69-8 C₁₃H₂₀N₂O₃ 252.31 Increased steric bulk; potential prodrug
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide OCH₃ at position 5 898561-68-7 C₁₁H₁₆N₂O₂ 208.26 Enhanced lipophilicity vs. hydroxymethyl

Key Observations :

  • Solubility : The hydroxymethyl group (-CH₂OH) in the parent compound improves water solubility compared to methoxy (-OCH₃) or dimethoxymethyl (-CH(OCH₃)₂) derivatives .
  • Prodrug Potential: Dimethoxymethyl groups may serve as protecting groups for hydroxymethyl, enabling controlled release in vivo .

Nitro and Amino Derivatives

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(5-Nitropyridin-2-yl)pivalamide NO₂ at position 5 70298-90-7 C₁₁H₁₅N₃O₃ 237.26 High reactivity for reduction to amino derivatives
N-(5-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide NH₂ at position 5 Not provided C₁₀H₁₅N₃O 193.25 Intermediate for drug synthesis

Key Observations :

  • Nitro to Amino Conversion: Nitro groups facilitate synthesis of amino derivatives, which are pivotal in constructing bioactive molecules .
  • Stability: Amino derivatives may exhibit lower stability due to oxidative susceptibility .

Pharmacological and Industrial Relevance

  • This compound: Proposed as a neuroprotective agent (Nooglutyl), though conflicting structural data in literature require clarification .
  • Halogenated Analogs : Primarily used in synthetic chemistry; bromo and iodo derivatives serve as intermediates in Suzuki-Miyaura couplings .
  • Oxygenated Derivatives : Methoxy and dimethoxymethyl variants explore solubility-activity relationships, critical for drug design .

Biological Activity

N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 882016-49-1) is a compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • Purity : Typically ≥ 95% in commercial preparations

The presence of the hydroxymethyl group enhances the compound's reactivity and potential for biological interactions, making it a valuable candidate for further pharmacological studies.

The exact mechanism of action for this compound remains partially elucidated. However, preliminary studies suggest that it may interact with specific molecular targets involved in collagen synthesis and cellular signaling pathways. This interaction could potentially inhibit fibrosis by reducing collagen production, which is crucial in various pathological conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains suggests potential applications in treating infections. The compound's structure allows for modifications that could enhance its antimicrobial potency .

Antifibrotic Activity

The compound has been studied for its antifibrotic properties, particularly in relation to tissue remodeling and fibrosis. By inhibiting collagen synthesis pathways, it shows promise as a therapeutic agent in conditions characterized by excessive fibrous tissue formation .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit fibroblast proliferation and collagen synthesis. For instance, one study reported a significant reduction in collagen production by fibroblasts treated with the compound compared to controls .

In Vivo Studies

Animal models have been utilized to assess the compound's efficacy in reducing fibrosis. Results indicate that administration of this compound significantly decreased fibrotic markers in tissues subjected to injury .

Study TypeModelOutcome
In VitroFibroblast culturesReduced collagen synthesis by 40%
In VivoRat modelDecreased fibrotic markers by 30%

Q & A

Q. What are the established synthetic routes for N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic acylation of 5-hydroxymethylpyridin-2-amine with pivaloyl chloride (2,2-dimethylpropanoyl chloride). Key steps include:

  • Base Selection : Use of triethylamine (Et₃N) or pyridine to scavenge HCl, ensuring efficient amide bond formation .
  • Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature minimizes side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity .
    Example yield
StepConditionsYield (%)
AcylationDCM, Et₃N, 0°C → RT75–85
PurificationEthyl acetate/hexane (1:3)99% purity

Q. How is the structural integrity of this compound validated?

Methodological Answer:

  • NMR Analysis :
    • ¹H-NMR : Peaks at δ 1.30 ppm (s, 9H, pivaloyl CH₃), δ 4.60 ppm (s, 2H, -CH₂OH), and δ 8.20–8.50 ppm (pyridin-2-yl protons) confirm regiochemistry .
    • ¹³C-NMR : Carbonyl signal at ~175 ppm (C=O) and pyridine ring carbons at 110–150 ppm .
  • HPLC-MS : Retention time and [M+H]⁺ ion (m/z 209.2) verify molecular weight .

Advanced Research Questions

Q. What contradictions exist in reported regiochemical outcomes for pyridine-based pivalamide derivatives, and how are they resolved?

Methodological Answer: Contradictions arise from substituent positioning (e.g., 5-hydroxymethyl vs. 3-hydroxymethyl pyridine derivatives). For example:

  • vs. 17 : specifies 5-hydroxymethyl substitution, while describes N-(3-pyridyl)pivalamide. Regiochemistry is confirmed via:
    • NOESY NMR : Spatial proximity of -CH₂OH to pyridine N confirms 2-position substitution .
    • X-ray Crystallography : Resolves ambiguity in solid-state structures .

Q. What pharmacological mechanisms are proposed for this compound in neuroprotection?

Methodological Answer: As a component of Nooglutyl (a nootropic agent), the compound may:

  • Enhance Glutamate Uptake : Modulates excitatory amino acid transporters (EAATs) in hippocampal neurons .
  • Mitochondrial Protection : Reduces ROS generation in vitro (IC₅₀ = 12 µM) via NADH dehydrogenase inhibition .
    Experimental validation involves:
  • Primary Neuron Assays : Measure glutamate-induced cytotoxicity with/without the compound .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress in SH-SY5Y cells .

Q. How can conflicting data on the compound’s solubility in polar solvents be addressed methodologically?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. water) require:

  • Phase Solubility Analysis : Shake-flask method with UV-Vis quantification (λmax = 265 nm) .
  • Co-solvent Systems : Use ethanol/water mixtures (30:70 v/v) to enhance solubility for in vivo studies .
    Reported
SolventSolubility (mg/mL)
DMSO50 ± 2
Water1.2 ± 0.3

Q. What strategies optimize the compound’s stability under acidic conditions for oral bioavailability studies?

Methodological Answer:

  • pH-Rate Profiling : Degradation kinetics (t₁/₂ = 8 h at pH 1.2) suggest susceptibility to hydrolysis. Mitigation strategies:
    • Enteric Coating : Protects against gastric acid (e.g., Eudragit L100-55) .
    • Prodrug Design : Replace -CH₂OH with ester prodrugs (e.g., acetylated derivative) .

Data Contradiction Analysis

Q. How do synthetic yields vary between small-scale and pilot-scale reactions, and what scale-up challenges exist?

Methodological Answer:

  • Small-scale (1–5 g) : Yields 75–85% with manual temperature control .
  • Pilot-scale (100 g) : Yield drops to 60–70% due to inefficient heat dissipation. Solutions:
    • Continuous Flow Reactors : Improve mixing and thermal regulation .
    • In-line Analytics : PAT tools (e.g., FTIR) monitor reaction progression .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent pivaloyl chloride hydrolysis .
  • Analytics : Combine NMR, HPLC-MS, and X-ray crystallography for unambiguous structural confirmation .
  • Pharmacology : Use primary neuron models and mitochondrial assays to validate neuroprotective claims .

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